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Compound of Interest

Compound Name: 1-Indanone

Cat. No.: B7761730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-indanone, a key

bicyclic aromatic ketone intermediate in the synthesis of various pharmaceuticals and

biologically active compounds. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational

dataset for researchers in medicinal chemistry, organic synthesis, and analytical sciences.

Spectroscopic Data Summary
The structural elucidation of 1-indanone is critically supported by a combination of

spectroscopic techniques. Each method provides unique insights into the molecule's

framework, functional groups, and connectivity. The quantitative data from ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry are summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 1-indanone, typically recorded in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, are presented below.

Table 1: ¹H NMR Spectroscopic Data for 1-Indanone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b7761730?utm_src=pdf-interest
https://www.benchchem.com/product/b7761730?utm_src=pdf-body
https://www.benchchem.com/product/b7761730?utm_src=pdf-body
https://www.benchchem.com/product/b7761730?utm_src=pdf-body
https://www.benchchem.com/product/b7761730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7761730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-7 7.75 dd 7.7, 1.2

H-4 7.59 d 7.7

H-6 7.48 t 7.5

H-5 7.37 t 7.5

H-3 (α to C=O) 3.16 t 5.9

H-2 2.70 t 5.9

Table 2: ¹³C NMR Spectroscopic Data for 1-Indanone

Carbon Assignment Chemical Shift (δ, ppm)

C=O (C-1) 207.1

C-3a 155.1

C-7a 137.2

C-6 134.8

C-4 127.2

C-5 126.8

C-7 123.9

C-3 36.3

C-2 25.9

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of 1-indanone is characterized by strong absorptions corresponding to the

carbonyl group and aromatic C-H bonds.
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Table 3: Key IR Absorption Frequencies for 1-Indanone

Vibrational Mode Frequency (cm⁻¹) Intensity

C=O Stretch (Ketone) ~1705 Strong

Aromatic C-H Stretch ~3060 Medium

Aliphatic C-H Stretch ~2920 Medium

Aromatic C=C Stretch ~1605, 1585 Medium-Strong

C-H Bend ~1460 Medium

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis. The electron ionization (EI)

mass spectrum of 1-indanone is summarized below.

Table 4: Mass Spectrometry Data for 1-Indanone (Electron Ionization)

m/z Relative Intensity (%) Assignment

132 100 [M]⁺ (Molecular Ion)

104 85 [M-CO]⁺

103 50 [M-CO-H]⁺

78 30 [C₆H₆]⁺ (Benzene)

77 25 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 1-indanone is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an

internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between

pulses.

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the

spectrum to single lines for each carbon. A larger number of scans is required compared to

¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5

seconds is employed.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of 1-indanone are finely ground

with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: A background spectrum of the KBr pellet holder (or air) is recorded first. The

sample pellet is then placed in the sample holder, and the spectrum is acquired. The

spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Sample Introduction: A dilute solution of 1-indanone in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography

(GC-MS) system for separation and purification prior to analysis.

Ionization: Electron Ionization (EI) is commonly used. The sample molecules in the gas

phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured, and a mass spectrum is generated,

plotting ion intensity versus m/z.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of

1-indanone to elucidate its structure.
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Caption: Workflow of structural elucidation for 1-indanone using spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Data of 1-Indanone: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7761730#spectroscopic-data-of-1-indanone-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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